molecular formula C12H6Cl2O2 B7734339 2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B7734339
M. Wt: 253.08 g/mol
InChI Key: GTQJYRWBUULYCZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione is a chlorinated quinone derivative with a bicyclic structure featuring two chlorine atoms at the 2- and 4-positions of the phenyl ring. Chlorinated quinones are widely used as intermediates in organic synthesis, polymer modification, and agrochemicals due to their strong electron-withdrawing properties and reactivity in Diels-Alder reactions . The dichlorophenyl substituent likely enhances stability, lipophilicity, and electrophilicity compared to mono-chlorinated derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-9(11(14)5-7)10-6-8(15)2-4-12(10)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQJYRWBUULYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process typically involves dissolving the hydroquinone derivative in a polar solvent such as isopropyl alcohol, followed by the addition of aqueous H₂O₂ and a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The reaction proceeds via the iodide ion (I⁻) acting as a redox mediator, facilitating the oxidation of hydroquinone to quinone while being regenerated by H₂O₂.

A patented method for para-benzoquinone synthesis achieved an 87.5% yield by reacting hydroquinone with 20% aqueous H₂O₂ in isopropyl alcohol at 15°C for 2 hours, using NaI as the catalyst. Adapting this to the dichlorophenyl-substituted analog would likely require similar conditions, with potential adjustments to account for the electron-withdrawing effects of the chlorine substituents.

Optimization Parameters

  • Catalyst Loading : 0.1–1 mol% relative to the hydroquinone precursor.

  • Solvent System : Mixed aqueous-organic phases (e.g., isopropyl alcohol/water) enhance solubility and reaction homogeneity.

  • Temperature : Mild conditions (15–25°C) prevent decomposition of sensitive quinones.

ParameterOptimal RangeImpact on Yield
H₂O₂ Concentration20–30% aqueousMaximizes oxidation efficiency
Reaction Time2–4 hoursEnsures complete conversion
Catalyst TypeNaI or KIBalances cost and activity

Electrochemical Oxidation

Electrochemical methods offer a green alternative to traditional oxidants, eliminating the need for stoichiometric reagents. This approach has been successfully applied to synthesize 1,4-benzoquinone from hydroquinone with near-quantitative yields.

Experimental Setup

In a typical procedure, a solution of the hydroquinone derivative in dichloromethane (CH₂Cl₂) is layered over an acidic aqueous phase containing sodium bromide (NaBr). Platinum electrodes are immersed in the aqueous layer, and a constant current (30 mA/cm²) is applied. The hydroquinone is oxidized at the anode, forming the quinone, which partitions into the organic phase.

For this compound, this method would require:

  • Electrolyte : 12.5% NaBr in H₂SO₄ acidified water.

  • Solvent : CH₂Cl₂ to solubilize the hydrophobic product.

  • Temperature : 15°C to minimize side reactions.

Advantages and Limitations

  • Yield : Up to 99% reported for unsubstituted 1,4-benzoquinone.

  • Scalability : Continuous-flow systems could enhance throughput.

  • Challenges : Chlorine substituents may alter redox potentials, necessitating voltage adjustments.

Metal-Free Oxidation Using Silica-Supported Catalysts

Recent advances utilize heterogeneous catalysts to improve recyclability and reduce metal contamination. A silica-supported cerium(IV) ammonium nitrate (CAN) system, combined with sodium bromate (NaBrO₃), has demonstrated efficacy in oxidizing hydroquinones to quinones under mild conditions.

Procedure Overview

  • Catalyst Preparation : CAN and NaBrO₃ are adsorbed onto silica gel.

  • Reaction : The hydroquinone derivative is added to CH₂Cl₂, followed by the catalyst.

  • Workup : Filtration removes the catalyst, and the quinone is isolated via solvent evaporation.

This method achieved an 82% yield for 1,4-benzoquinone at 40°C over 2 hours. For the dichlorophenyl analog, higher temperatures or extended reaction times may be necessary due to steric and electronic effects.

Key Considerations

  • Catalyst Reusability : Silica-supported systems can be reused with minimal activity loss.

  • Solvent Choice : CH₂Cl₂ ensures high substrate solubility without degrading the quinone.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystScalability
H₂O₂/I⁻ Catalytic87.515NaIIndustrial
Electrochemical9915Pt electrodesPilot-scale
Silica-CAN/NaBrO₃8240CAN-NaBrO₃Lab-scale

Key Observations :

  • Electrochemical oxidation offers the highest yield but requires specialized equipment.

  • Catalytic H₂O₂ methods are more amenable to large-scale production.

  • Heterogeneous catalysts balance efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can target specific enzymes and proteins, altering their function and leading to cell death in certain cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the cyclohexa-2,5-diene-1,4-dione core but differ in substituents, influencing their properties and applications:

Chlorinated Derivatives
  • 2-Chloro-2,5-cyclohexadiene-1,4-dione ():

    • Substituent: Single chlorine atom.
    • Applications: Intermediate for dyes, pharmaceuticals, and polymers; modifies liquid crystal properties.
    • Reactivity: Participates in Diels-Alder reactions and acts as an electron acceptor in polymer synthesis.
  • Target Compound (2,4-Dichlorophenyl derivative): Substituent: Two chlorine atoms on the phenyl ring.
Aromatic/Indole-Substituted Derivatives
  • 3aa (2-(2-Phenyl-1H-indol-3-yl)...) (): Substituent: Phenylindolyl group. Physical Properties: Blue solid, m.p. 218–220°C, 80% yield.
  • 3ea (2-(2-([1,1'-Biphenyl]-4-yl)-1H-indol-3-yl)...) ():

    • Substituent: Biphenylindolyl group.
    • Physical Properties: Purple solid, 85% yield.
    • Reactivity: Extended conjugation may enhance photophysical properties for optoelectronic applications.
Amino-Substituted Derivatives
  • 6PPD-quinone (2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)...) (): Substituent: Bulky amino groups. Applications: Functional molecular material intermediate; used in tire manufacturing as an antioxidant derivative. Storage: Requires low-temperature, sealed conditions (purity: 98%) .
Methoxy- and Hydroxymethyl-Substituted Derivatives
  • 2-(4-Methoxyphenyl)... (): Substituent: Methoxy group (electron-donating). Regulatory Status: No occupational exposure limits defined under Chinese standards (GBZ 2.1—2007) .
  • 2-(Hydroxymethyl)... (–9): Substituent: Hydroxymethyl group. Toxicity: Limited bioaccumulation data; classified as non-hazardous in transport .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications Regulatory/Toxicological Notes
2-(2,4-Dichlorophenyl)... (Target) 2,4-Dichlorophenyl N/A N/A Polymer modification, biocides Likely regulated due to chlorination
2-Chloro-... () Chloro N/A N/A Organic synthesis, LCDs Depends on jurisdiction
3aa () Phenylindolyl 218–220 80 Materials research Not specified
6PPD-quinone () Amino groups N/A N/A Tire antioxidants, materials Non-hazardous transport
2-(4-Methoxyphenyl)... () Methoxyphenyl N/A N/A Unspecified No exposure limits
2-(Hydroxymethyl)... (–9) Hydroxymethyl N/A N/A Unspecified Low aquatic toxicity, non-bioaccumulative

Key Research Findings

  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorine atoms enhance electrophilicity, favoring reactions like Diels-Alder cycloadditions . Methoxy groups, being electron-donating, may reduce reactivity but improve solubility.
  • Toxicity and Environmental Impact: Chlorinated derivatives are presumed to have higher environmental persistence and toxicity compared to hydroxymethyl or methoxy analogs, which show lower regulatory concern .
  • Synthetic Accessibility: Chlorinated quinones are typically synthesized via oxidation of chlorinated precursors, while indole- or amino-substituted derivatives require multi-step coupling reactions .

Biological Activity

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione, commonly referred to as TPI-1 (Tyrosine Phosphatase Inhibitor 1), is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of the SHP-1 phosphatase. This article explores the compound’s mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C12H6Cl2O2
  • CAS Number : 79756-69-7
  • Molecular Weight : 253.08 g/mol

TPI-1 primarily acts by inhibiting SHP-1 (Src Homology Region 2 Domain Containing Phosphatase-1), which plays a crucial role in regulating cellular signaling pathways. The inhibition of SHP-1 can lead to increased phosphorylation of various substrates involved in cell signaling and immune response.

Anticancer Properties

Research indicates that TPI-1 exhibits potent anticancer activity. It has been shown to selectively increase SHP-1 phospho-substrates in Jurkat T cells, enhancing the activation of pathways that may lead to apoptosis in cancer cells. The compound has an IC50 value of approximately 40 nM against recombinant SHP-1, indicating strong inhibitory potency .

Immune Modulation

TPI-1 has been observed to induce interferon-gamma (IFNγ) production in both mouse splenic cells and human peripheral blood mononuclear cells. This suggests a potential role in enhancing immune responses, which could be beneficial in cancer immunotherapy .

In Vitro Studies

In vitro studies have demonstrated that TPI-1 effectively increases the levels of phosphorylated Lck (pLck-pY394) and other substrates in T cells at concentrations starting from 10 ng/mL. Notably, it has minimal effects on other signaling pathways such as ERK1/2 phosphorylation, indicating a selective mode of action .

Study on Antiproliferative Effects

A study focused on cyclohexa-2,5-diene derivatives reported that compounds similar to TPI-1 exhibited significant antiproliferative effects against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) showing that modifications to the phenyl group can enhance or diminish biological activity .

Summary of Key Findings

Study FocusFindings
Anticancer ActivityIC50 = 40 nM for SHP-1 inhibition; induces apoptosis in cancer cells
Immune ResponseInduces IFNγ production in mouse and human cells
SelectivityIncreased phosphorylation of specific substrates with minimal impact on others
Structure-ActivityModifications to phenyl groups affect antiproliferative properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of dichlorophenyl precursors to quinone intermediates. Optimize yields using a factorial design approach, varying catalysts (e.g., Lewis acids like AlCl₃) and reaction times . Characterization via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical for validation .

Q. How can the solubility and stability of this compound be experimentally determined under varying pH and temperature conditions?

  • Methodological Answer : Conduct solubility assays in buffers (pH 3–10) using UV-Vis spectroscopy (λ_max ~250–300 nm for quinone derivatives). Stability studies should employ accelerated degradation tests (40–60°C) monitored via HPLC. CRC Handbook data for analogous cyclohexadienediones suggest poor aqueous solubility but stability in anhydrous organic solvents .

Q. What spectroscopic techniques are most effective for structural elucidation and impurity profiling?

  • Methodological Answer : Use a combination of:

  • FT-IR for carbonyl (C=O, ~1670 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) for molecular ion validation (expected m/z ~308.94).
  • XRD for crystallographic confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map HOMO/LUMO energies, highlighting electron-deficient regions at the dichlorophenyl group. Compare with experimental redox potentials (cyclic voltammetry) to validate computational models. Studies on similar quinones show strong correlations between computed electron affinities and reduction potentials .

Q. What experimental strategies resolve contradictions in reported reaction kinetics for derivatives of cyclohexa-2,5-diene-1,4-dione?

  • Methodological Answer : Apply multivariate regression analysis to isolate variables (e.g., solvent polarity, substituent effects). For example, conflicting rate constants in nucleophilic additions may arise from solvent dielectric effects—test in aprotic (e.g., THF) vs. protic (e.g., ethanol) media. Orthogonal design (e.g., Taguchi methods) can prioritize influential factors .

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence regioselectivity in Diels-Alder reactions?

  • Methodological Answer : Design diene partners (e.g., anthracene, furan) with varying electron densities. Monitor regioselectivity via LC-MS and NOESY NMR. Comparative studies on analogs (e.g., 2-methylphenyl derivatives) suggest chloro substituents enhance electrophilicity at the quinone’s C-3/C-6 positions .

Q. What separation techniques are optimal for isolating byproducts from large-scale syntheses?

  • Methodological Answer : Use preparative HPLC with C18 columns (acetonitrile/water gradient) or centrifugal partition chromatography (CPC) for non-polar byproducts. Membrane filtration (MWCO 1 kDa) may separate oligomeric impurities. CRDC guidelines recommend hybrid methods for quinone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.